Lead phosphite, dibasic

描述

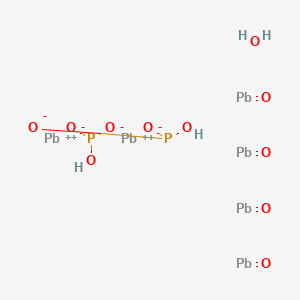

Lead phosphite, dibasic is an inorganic compound with the chemical formula Pb₃O₂(HPO₃). It is a finely ground white crystalline solid that is insoluble in water. This compound is known for its reducing properties and is widely used as a stabilizer for chlorine-containing polymers, especially polyvinyl chloride .

Synthetic Routes and Reaction Conditions:

Lead Oxide Method: Metal lead is first heated and melted in a lead melting furnace, then oxidized to lead monoxide in a yellow Dan furnace. Phosphorus trichloride is added to the reactor and hydrolyzed at 50°C, with the temperature slowly raised. The mixture is concentrated at 146-148°C, decolorized with activated carbon, and filtered to prepare phosphorous acid. Lead oxide is mixed with water to form a slurry, added to the synthesis kettle, and heated to about 70°C with acetic acid as a catalyst.

Industrial Production Methods:

CALS-Technology: This method involves the utilization of phosphoric sludge, which is processed to produce sodium phosphite and hypophosphite.

Types of Reactions:

Oxidation: this compound can undergo gradual decomposition, yielding lead phosphate, water, and phosphine.

Reaction with Hydrogen Sulfide: It reacts violently with hydrogen sulfide.

Common Reagents and Conditions:

Hydrochloric Acid and Nitric Acid: this compound is soluble in these acids, which are commonly used in its reactions.

Major Products Formed:

Lead Phosphate: Formed during the decomposition of this compound.

科学研究应用

Lead phosphite, dibasic is primarily used as a stabilizer for polyvinyl chloride due to its excellent thermal stability and weather resistance. It also has the ability to resist oxidation and shield ultraviolet rays, making it valuable in the production of opaque PVC products . Additionally, it is used in the stabilization of chlorine-containing polymers .

作用机制

The compound contains the phosphite anion, which provides its reducing properties. This anion interacts with the polymer matrix, stabilizing it against thermal and oxidative degradation. The exact molecular targets and pathways involved in this stabilization process are related to the interaction between the phosphite anion and the polymer chains .

相似化合物的比较

Normal Lead Phosphite (PbHPO₃): Another form of lead phosphite, but the basic salt (dibasic lead phosphite) is especially effective as a stabilizer.

Tribasic Lead Sulfate: Used as a stabilizer for polyvinyl chloride, similar to dibasic lead phosphite.

Uniqueness:

生物活性

Lead phosphite, dibasic (CAS 12141-20-7) is an inorganic compound that has garnered interest due to its applications in various industrial processes, particularly as a stabilizer in plastics. Despite its utility, understanding its biological activity is crucial for assessing potential health risks associated with exposure.

- Molecular Formula :

- Molecular Weight : 730 g/mol

- Appearance : Finely ground white crystalline solid

- Solubility : Insoluble in water

- Toxicity : Potentially toxic by ingestion or skin absorption .

Toxicological Profile

This compound is classified as reasonably anticipated to be a human carcinogen. Its biological effects are primarily attributed to the lead component, which has well-documented toxicological effects. The compound may cause damage to organs through prolonged exposure and is associated with various health risks:

- Acute Toxicity :

The biological activity of lead phosphite can be attributed to its ability to release lead ions in biological systems. Lead ions interfere with various biochemical pathways, including:

- Enzyme Inhibition : Lead can inhibit enzymes involved in heme synthesis, leading to conditions such as anemia.

- Neurotoxicity : Chronic exposure is linked to neurological impairments due to lead's ability to cross the blood-brain barrier.

- Reproductive Toxicity : Lead exposure has been associated with adverse reproductive outcomes .

Industrial Applications and Safety Assessments

-

PVC Stabilization :

- Lead phosphite is used as a thermal stabilizer in polyvinyl chloride (PVC) formulations. It enhances the stability of PVC against heat degradation and improves its mechanical properties .

- A study indicated that the presence of dibasic lead phosphite significantly lowers the decomposition temperature of azodicarbonamide, a common blowing agent in PVC production. This interaction highlights the compound's role in influencing thermal stability and safety during processing .

-

Environmental Impact :

- The compound poses environmental risks due to its potential for leaching lead into soil and water systems. This raises concerns regarding contamination and long-term ecological effects .

- Regulatory assessments emphasize the need for careful handling and disposal practices to mitigate environmental contamination risks associated with lead phosphite use.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | HO5PPb3 |

| Molecular Weight | 730 g/mol |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water |

| Dermal LD50 | > 2000 mg/kg |

| Inhalation LC50 | > 5.05 mg/l |

| Oral LD50 | > 2000 mg/kg |

| Carcinogenic Classification | Reasonably anticipated carcinogen |

属性

IUPAC Name |

hydrogen phosphite;lead(2+);oxolead;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HO3P.H2O.4O.6Pb/c2*1-4(2)3;;;;;;;;;;;/h2*1H;1H2;;;;;;;;;;/q2*-2;;;;;;;;;;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQIDVCLCLXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP([O-])[O-].OP([O-])[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O.2HO5PPb3, H4O11P2Pb6 | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1.48e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead phosphite, dibasic is a finely ground white crystalline solid. It is not soluble in water. It may be toxic by ingestion or skin absorption. The material can be readily ignited from exposure to heat or external sparks. When so ignited it burns vigorously and persistently., White solid; Insoluble in water; [CAMEO] Pale yellow solid; [IARC] White crystalline solid; Odorless; [Chem Service MSDS] | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibasic lead phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1344-40-7 | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead oxide phosphonate, hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A: Lead phosphite, dibasic acts as an acid acceptor in epichlorohydrin (ECO) elastomers. [] Acid acceptors are crucial for these elastomers as they neutralize hydrochloric acid generated during compounding or service, thus improving heat stability. The research indicates that ECO formulations containing lead-based acid acceptors, like this compound, exhibit lower compression stress relaxation rates compared to formulations with non-lead alternatives at similar crosslink densities. [] This suggests that this compound contributes to improved compression set and stress relaxation properties in ECO elastomers, which is desirable for applications like seals and gaskets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。